
(Z)-4-(3-Chlorophenyl)-2-hydroxybut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-4-(3-Chlorophenyl)-2-hydroxybut-2-enoic acid” is a compound that contains a carboxylic acid group (-COOH), a phenyl group (a ring of 6 carbon atoms, one of which is substituted with a chlorine atom), and a hydroxyl group (-OH). The presence of these functional groups suggests that this compound could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring, the carboxylic acid group, and the hydroxyl group. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, thanks to the presence of the carboxylic acid and hydroxyl groups. For example, it could participate in esterification reactions, substitution reactions at the phenyl ring, and possibly elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound polar and capable of forming hydrogen bonds, which could affect its solubility and boiling point .
Applications De Recherche Scientifique
- Pinacol Boronic Esters : (Z)-4-(3-Chlorophenyl)-2-hydroxybut-2-enoic acid is a precursor for pinacol boronic esters. These esters serve as valuable building blocks in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions . They allow for the construction of carbon–carbon bonds, making them essential in the creation of complex molecules.
- The catalytic protodeboronation of alkyl boronic esters, including (Z)-4-(3-Chlorophenyl)-2-hydroxybut-2-enoic acid, enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but not widely explored . It opens up new avenues for modifying alkenes selectively.
- Researchers have employed protodeboronation in the formal total synthesis of natural products. For instance, it played a role in the synthesis of δ-®-coniceine and indolizidine 209B . These applications demonstrate its utility in complex molecule assembly.
- Borinic acids, including (Z)-4-(3-Chlorophenyl)-2-hydroxybut-2-enoic acid, are relevant in materials science. They can coordinate with alcohols, diols, and other functional groups. Such interactions impact material properties, making them useful in designing novel materials .
- Although less explored than boronic acids, borinic acids exhibit interesting reactivity. Their enhanced Lewis acidity due to the B–O bond makes them attractive for medicinal chemistry. Researchers have investigated their bioactivity and potential applications .
- Borinic acids participate in heterocycle formation. Their unique reactivity allows for the regioselective functionalization of diols, carbohydrates, and epoxides. This property has implications for drug discovery and synthetic chemistry .
Organic Synthesis and Catalysis
Hydromethylation of Alkenes
Total Synthesis of Natural Products
Materials Science and Optoelectronics
Medicinal Chemistry
Heterocycle Synthesis
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(Z)-4-(3-chlorophenyl)-2-hydroxybut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,5-6,12H,4H2,(H,13,14)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQHVWQHMBLRDK-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC=C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C/C=C(/C(=O)O)\O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(3-Chlorophenyl)-2-hydroxybut-2-enoic acid | |
CAS RN |
1899087-82-1 |
Source


|
| Record name | 4-(3-chlorophenyl)-2-hydroxybut-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2541096.png)
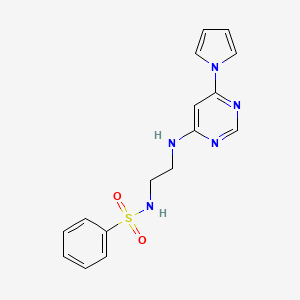
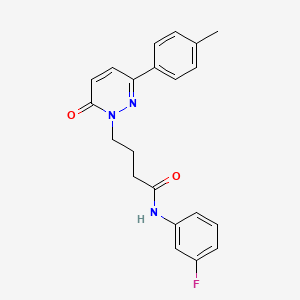
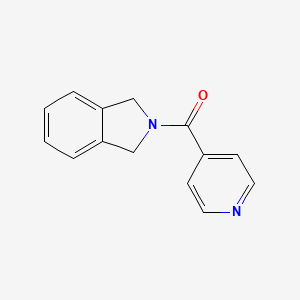
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2541107.png)
![3-[2-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one;hydrochloride](/img/structure/B2541109.png)
![[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B2541110.png)
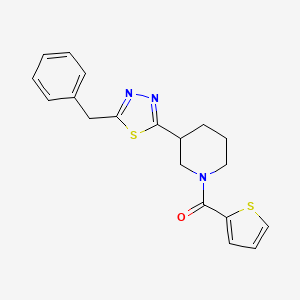
![1-(4-bromophenyl)-5-(4-ethenylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2541112.png)
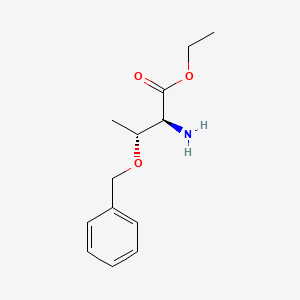
![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2541116.png)
![N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2541117.png)